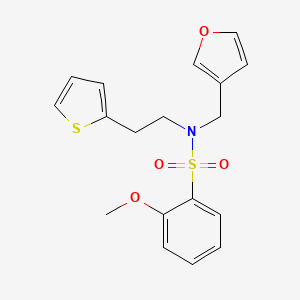
N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H19NO4S2 and its molecular weight is 377.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(furan-3-ylmethyl)-2-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide is a complex organic compound notable for its potential biological activities, particularly in the context of inflammation and disease modulation. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its diverse biological activities. Its molecular formula is C19H21N3O4S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes both furan and thiophene rings, which contribute to its unique electronic properties and potential interactions with biological targets.
| Attribute | Details |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₄S |
| Functional Groups | Furan ring, Thiophene ring, Sulfonamide group |
| Molecular Weight | 377.5 g/mol |
Biological Activity
This compound has shown significant biological activity, particularly as an inhibitor of the NLRP3 inflammasome , which plays a critical role in inflammatory responses. Dysregulation of this inflammasome has been implicated in various diseases, including neurodegenerative disorders.
The sulfonamide moiety is crucial for mimicking natural substrates, allowing the compound to inhibit specific enzymes involved in inflammatory pathways. Research indicates that structural modifications can significantly impact the compound's potency and selectivity against these targets.
Case Studies and Research Findings
-
Inflammation Modulation :
- A study demonstrated that this compound effectively inhibits the NLRP3 inflammasome in vitro. This inhibition suggests potential therapeutic applications in treating inflammation-related diseases.
-
Antimicrobial Properties :
- The compound has been explored for its antimicrobial properties. Preliminary results indicate that it exhibits activity against certain bacterial strains, although further studies are required to quantify this activity.
- Comparison with Similar Compounds :
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,6-difluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzenesulfonamide | Fluorinated benzene ring | Inhibitor of inflammatory pathways |
| 4-ethoxy-N-(furan-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide | Ethoxy substituent instead of methoxy | Potential anti-inflammatory agent |
Synthesis Pathway
The synthesis of this compound involves several multi-step organic reactions. Common reagents include potassium permanganate for oxidation and sodium hydride for substitution reactions. The complexity of these reactions highlights the precision required in synthesizing this compound.
Propriétés
IUPAC Name |
N-(furan-3-ylmethyl)-2-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-17-6-2-3-7-18(17)25(20,21)19(13-15-9-11-23-14-15)10-8-16-5-4-12-24-16/h2-7,9,11-12,14H,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIYFIOWFKHJAJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)(=O)N(CCC2=CC=CS2)CC3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














